molecular formula C24H16N6O3 B11613800 N-(5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-nitrobenzamide

N-(5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-nitrobenzamide

Cat. No.: B11613800
M. Wt: 436.4 g/mol
InChI Key: BONNVDZWDSRAQP-UHFFFAOYSA-N
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Description

N-{5,7-DIPHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-NITROBENZAMIDE is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a triazolopyrimidine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5,7-DIPHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-NITROBENZAMIDE typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimido-pyrimidine-diones in the presence of triethylamine . The reaction conditions often include the use of solvents such as dry toluene and molecular sieves to enhance yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{5,7-DIPHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-NITROBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Hydrogen gas with Raney Nickel.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it can inhibit enzymes like CDK2 by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5,7-DIPHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-NITROBENZAMIDE is unique due to its specific triazolopyrimidine core, which provides a versatile scaffold for the development of compounds with diverse biological activities

Properties

Molecular Formula

C24H16N6O3

Molecular Weight

436.4 g/mol

IUPAC Name

N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-nitrobenzamide

InChI

InChI=1S/C24H16N6O3/c31-22(18-12-7-13-19(14-18)30(32)33)26-23-27-24-25-20(16-8-3-1-4-9-16)15-21(29(24)28-23)17-10-5-2-6-11-17/h1-15H,(H,26,28,31)

InChI Key

BONNVDZWDSRAQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=NC(=NN23)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5

Origin of Product

United States

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